molecular formula C11H16N2O2S B2408124 tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate CAS No. 1823503-36-1

tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate

Cat. No.: B2408124
CAS No.: 1823503-36-1
M. Wt: 240.32
InChI Key: UZMYNTQODHVGEV-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclopropyl group, and a thiazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for hydrolysis, and catalysts like palladium for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.

Scientific Research Applications

tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate involves its ability to form stable carbamate derivatives with amines. This stability is due to the presence of the tert-butyl group, which provides steric hindrance and protects the carbamate from hydrolysis. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with amino groups, thereby modifying their activity and function .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate include other carbamates such as:

The uniqueness of this compound lies in its combination of the tert-butyl group, cyclopropyl group, and thiazole ring, which provides distinct chemical properties and reactivity compared to other carbamates.

Properties

IUPAC Name

tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-8-6-16-9(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMYNTQODHVGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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